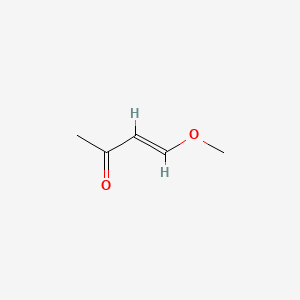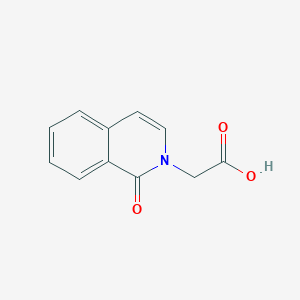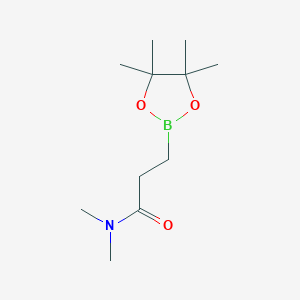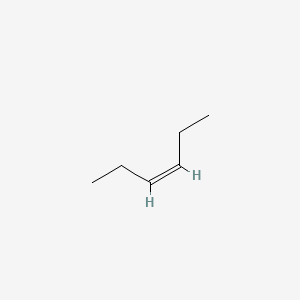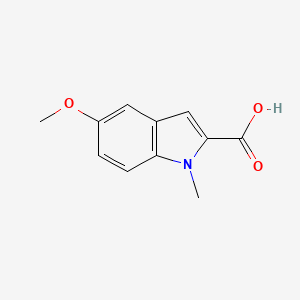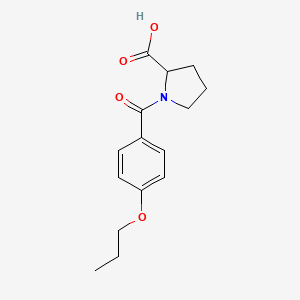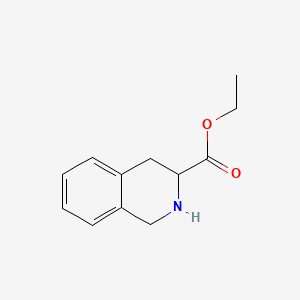![molecular formula C7H7NO3S B1361314 [(Thiophen-2-carbonyl)-amino]-essigsäure CAS No. 33955-17-8](/img/structure/B1361314.png)
[(Thiophen-2-carbonyl)-amino]-essigsäure
Übersicht
Beschreibung
[(Thiophene-2-carbonyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C7H7NO3S and its molecular weight is 185.2 g/mol. The purity is usually 95%.
The exact mass of the compound [(Thiophene-2-carbonyl)-amino]-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(Thiophene-2-carbonyl)-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Thiophene-2-carbonyl)-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Die Verbindung wurde auf ihre antioxidativen Eigenschaften untersucht. Ein Derivat, insbesondere das 3-Amino-thiophen-2-carboxamid, zeigte eine signifikante Steigerung der antioxidativen Aktivität um 62,0%, was vergleichbar ist mit der Referenz-Antioxidans Ascorbinsäure . Dies deutet auf ein mögliches Einsatzgebiet zur Vorbeugung oxidativer Stress-bedingter Erkrankungen hin.
Antibakterielle Aktivität
Thiophen-2-carboxamid-Derivate haben eine antibakterielle Aktivität gegen eine Reihe von pathogenen Bakterien gezeigt, darunter grampositive und gramnegative Stämme . Dies macht sie zu Kandidaten für die Entwicklung neuer Antibiotika, die im Kampf gegen Antibiotikaresistenz von entscheidender Bedeutung sind.
Synthon für heterozyklische Verbindungen
Die Verbindung dient als gutes Synthon für die Synthese verschiedener heterozyklischer Systeme wie Thiazole und fusionierte Thiazolderivate . Diese Heterocyclen sind in der medizinischen Chemie aufgrund ihrer biologischen Aktivität wichtig.
Antimikrobielle Anwendungen
Einige Derivate, die aus Thiophen-2-carboxamidoessigsäure synthetisiert wurden, wurden auf ihre antimikrobielle Aktivität getestet. Sie zeigten vielversprechende Ergebnisse gegen ausgewählte Mikroorganismen, die sich günstig mit standardmäßigen antibakteriellen und antifungalen Referenzen vergleichen lassen .
Molekular-Docking-Studien
Molekular-Docking-Tools wurden verwendet, um die Wechselwirkungen zwischen Thiophen-2-carboxamid-Derivaten und verschiedenen Proteinen zu untersuchen . Diese Anwendung ist entscheidend für die Wirkstoffentwicklung, da sie hilft, die Affinität und Aktivität von Wirkstoffkandidaten vorherzusagen.
SAR-Studien
Struktur-Aktivitäts-Beziehungsstudien (SAR) mit Thiophen-2-carboxamid-Derivaten helfen beim Verständnis der molekularen Merkmale, die ihre biologische Aktivität bestimmen . Dieses Wissen ist entscheidend für die Entwicklung effektiverer Medikamente.
Ophthalmologische Anwendungen
Derivate der Thiophen-2-carbonsäure, die eng mit Thiophen-2-carboxamidoessigsäure verwandt sind, werden bei der Herstellung von Augentropfen verwendet, wie z. B. solche, die Suprofen enthalten . Dies unterstreicht ihre potenzielle Anwendung in der Ophthalmologie.
Vorläufer für substituierte Derivate
Thiophen-2-carboxamidoessigsäure unterliegt einer doppelten Deprotonierung, um 5-Lithioderivate zu ergeben, die Vorläufer für viele 5-substituierte Derivate sind . Diese Derivate haben verschiedene Anwendungen in der chemischen Synthese und Wirkstoffentwicklung.
Wirkmechanismus
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
The exact mode of action of “[(Thiophene-2-carbonyl)-amino]-acetic acid” is currently unknown due to the lack of specific studies . It’s worth noting that thiophene derivatives have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which could potentially activate hypoxia-inducible factor-α (hif-α) .
Result of Action
The potential activation of hif-α suggests it may have a role in cellular responses to hypoxia .
Biochemische Analyse
Biochemical Properties
[(Thiophene-2-carbonyl)-amino]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The interaction between [(Thiophene-2-carbonyl)-amino]-acetic acid and these enzymes typically involves binding to the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses.
Cellular Effects
[(Thiophene-2-carbonyl)-amino]-acetic acid affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . This compound may also affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of [(Thiophene-2-carbonyl)-amino]-acetic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, [(Thiophene-2-carbonyl)-amino]-acetic acid may activate or inhibit signaling pathways by interacting with receptors or other signaling proteins, leading to changes in cellular responses and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(Thiophene-2-carbonyl)-amino]-acetic acid may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to [(Thiophene-2-carbonyl)-amino]-acetic acid may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Eigenschaften
IUPAC Name |
2-(thiophene-2-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTJGIBOVGESBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350436 | |
| Record name | [(Thiophene-2-carbonyl)-amino]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33955-17-8 | |
| Record name | [(Thiophene-2-carbonyl)-amino]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((2-Thienylcarbonyl)amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1361231.png)

![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)
